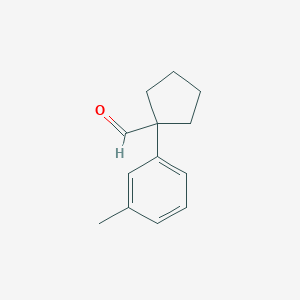

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(3-Methylphenyl)cyclopentane-1-carbaldehyde” is a chemical compound with the CAS Number: 1267032-47-2 . It has a molecular weight of 188.27 and is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-methylphenyl)cyclopentanecarbaldehyde . The InChI code for this compound is 1S/C13H16O/c1-11-5-4-6-12 (9-11)13 (10-14)7-2-3-8-13/h4-6,9-10H,2-3,7-8H2,1H3 . This indicates that the compound has a cyclopentane ring with a carbaldehyde group and a 3-methylphenyl group attached.科学的研究の応用

Photochemical and Thermal Isomerizations

Research by Schaffner (1976) on 1-acyl-2-cyclopentenes and 5-acylbicyclo[2.1.0]pentanes, closely related to 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde, highlights the diverse chemical behaviors under photochemical and thermal conditions. This study elucidates the mechanisms of carbon monoxide elimination, allyl-aroyl radical pair formation, and allylic acetyl shifts, contributing to the understanding of cyclopentane derivatives' reactivity (Schaffner, 1976).

Semicarbazato Complexes of Oxotungsten(VI)

The work of Kanoongo, Singh, and Tandon (1990) explores the formation of Schiff bases from aldehydes and semicarbazide, leading to oxotungsten(VI) complexes. This research demonstrates the aldehyde's role in forming complexes with potential applications in catalysis and material science (Kanoongo, Singh, & Tandon, 1990).

Multicatalytic Synthesis of Cyclopentanones

Lathrop and Rovis (2009) discuss a multicatalytic process involving 1,3-dicarbonyls and α,β-unsaturated aldehydes, potentially relevant to synthesizing functionalized cyclopentanones. This innovative approach underscores the utility of aldehydes in complex organic syntheses, offering a pathway to highly enantioselective products (Lathrop & Rovis, 2009).

Prins Cyclization

Kumar, Dey, and Banerjee (2018) have demonstrated the use of cyclopropane carbaldehydes in Prins cyclization, presenting a method for constructing hexahydrooxonines and octahydrocyclopenta[ b]pyrans. This research offers insights into the versatility of aldehyde derivatives in facilitating cyclization reactions, leading to complex cyclic structures (Kumar, Dey, & Banerjee, 2018).

Antimicrobial Activity of Chitosan Schiff Bases

Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, including carbaldehydes, to evaluate their antimicrobial activity. This study suggests the potential of aldehyde-based Schiff bases in developing new antimicrobial materials (Hamed et al., 2020).

作用機序

The mechanism of action of “1-(3-Methylphenyl)cyclopentane-1-carbaldehyde” is not clear as it seems to be a research chemical.

Safety and Hazards

The safety information available indicates that this compound is a potential skin irritant, eye irritant, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

特性

IUPAC Name |

1-(3-methylphenyl)cyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9-10H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHBCDHVNKPUDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2740511.png)

![1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile](/img/structure/B2740512.png)

![11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2740525.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2740534.png)